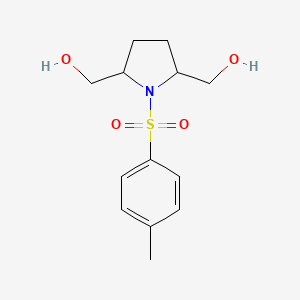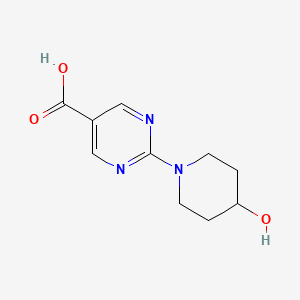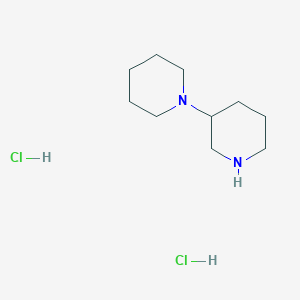
3-(1-Piperidinyl)piperidine dihydrochloride
Übersicht
Beschreibung
“3-(1-Piperidinyl)piperidine dihydrochloride” is a chemical compound with the IUPAC name 1,3’-bipiperidine dihydrochloride . It has a molecular weight of 241.2 .
Molecular Structure Analysis
The molecular structure of “3-(1-Piperidinyl)piperidine dihydrochloride” is represented by the linear formula C10H22Cl2N2 . The InChI code for this compound is 1S/C10H20N2.2ClH/c1-2-7-12(8-3-1)10-5-4-6-11-9-10;;/h10-11H,1-9H2;2*1H .Wissenschaftliche Forschungsanwendungen
Drug Design and Development
3-(1-Piperidinyl)piperidine dihydrochloride: is a significant compound in the pharmaceutical industry due to its piperidine structure, which is a common motif in many therapeutic agents . Its derivatives are found in over twenty classes of pharmaceuticals, including alkaloids . The compound’s versatility allows for the design of drugs with a wide range of pharmacological activities.
Synthesis of Piperidine Derivatives
The compound serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial for developing new medications with potential therapeutic effects, such as antiviral, anticancer, and neuroprotective agents .
Biological Activity Enhancement
Researchers utilize 3-(1-Piperidinyl)piperidine dihydrochloride to modify the biological activity of existing pharmaceuticals. By incorporating the piperidine moiety into drug molecules, scientists can enhance their efficacy, bioavailability, and metabolic stability .
Anticancer Research
Piperidine derivatives, including those derived from 3-(1-Piperidinyl)piperidine dihydrochloride , are being explored for their anticancer properties. They are studied for their potential to inhibit the growth of cancer cells and could lead to the development of new oncology treatments .
Neuropharmacology
In neuropharmacology, 3-(1-Piperidinyl)piperidine dihydrochloride is used to create compounds that may act on the central nervous system. These compounds are investigated for their potential use in treating neurodegenerative diseases and as analgesics .
Antimicrobial and Antifungal Applications
The compound’s derivatives are also being tested for antimicrobial and antifungal activities. This research could contribute to the development of new treatments for infections resistant to current medications .
Alkaloid Synthesis
Alkaloids, many of which have pharmacological effects, often contain piperidine structures3-(1-Piperidinyl)piperidine dihydrochloride is used in the synthesis of these natural products, which can lead to the discovery of new drugs .
Kinase Inhibition
Specific derivatives of 3-(1-Piperidinyl)piperidine dihydrochloride have been designed to act as kinase inhibitors, which are important in the treatment of diseases like cancer. These derivatives can target specific kinases involved in disease pathways .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-piperidin-3-ylpiperidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2.2ClH/c1-2-7-12(8-3-1)10-5-4-6-11-9-10;;/h10-11H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASUWRULVYMOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696395 | |
| Record name | 1,3'-Bipiperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
813425-61-5 | |
| Record name | 1,3'-Bipiperidine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



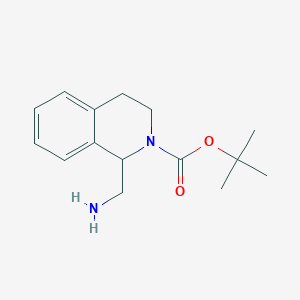
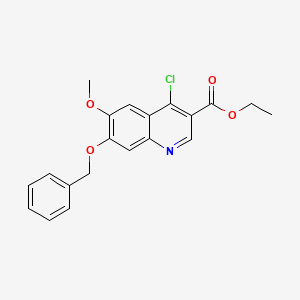




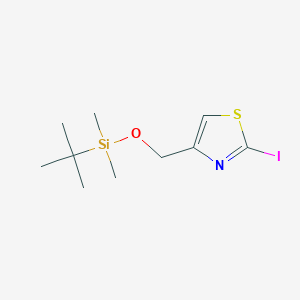

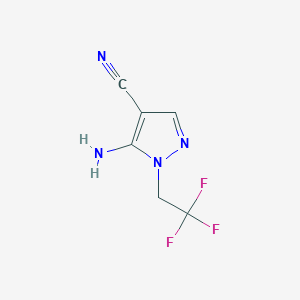

![3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B1395302.png)
